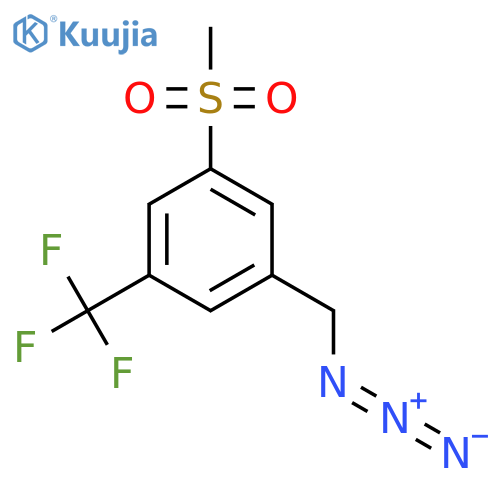

Cas no 1803611-55-3 (1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene)

1803611-55-3 structure

商品名:1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene

CAS番号:1803611-55-3

MF:C9H8F3N3O2S

メガワット:279.238930702209

MDL:MFCD28348039

CID:5055499

PubChem ID:112756375

1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-(Azidomethyl)-3-methylsulfonyl-5-(trifluoromethyl)benzene

- 1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene

-

- MDL: MFCD28348039

- インチ: 1S/C9H8F3N3O2S/c1-18(16,17)8-3-6(5-14-15-13)2-7(4-8)9(10,11)12/h2-4H,5H2,1H3

- InChIKey: GHYPDWKBDTYUBQ-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=C(C(F)(F)F)C=C(CN=[N+]=[N-])C=1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 437

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 56.9

1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-195726-0.05g |

1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene |

1803611-55-3 | 95% | 0.05g |

$229.0 | 2023-09-17 | |

| Enamine | EN300-195726-0.5g |

1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene |

1803611-55-3 | 95% | 0.5g |

$768.0 | 2023-09-17 | |

| Enamine | EN300-195726-5g |

1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene |

1803611-55-3 | 95% | 5g |

$2858.0 | 2023-09-17 | |

| 1PlusChem | 1P01BHYV-50mg |

1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene |

1803611-55-3 | 95% | 50mg |

$335.00 | 2024-06-18 | |

| TRC | B408940-10mg |

1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene |

1803611-55-3 | 10mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B408940-5mg |

1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene |

1803611-55-3 | 5mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-195726-0.25g |

1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene |

1803611-55-3 | 95% | 0.25g |

$487.0 | 2023-09-17 | |

| Enamine | EN300-195726-1g |

1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene |

1803611-55-3 | 95% | 1g |

$986.0 | 2023-09-17 | |

| Enamine | EN300-195726-10g |

1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene |

1803611-55-3 | 95% | 10g |

$4236.0 | 2023-09-17 | |

| 1PlusChem | 1P01BHYV-500mg |

1-(azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene |

1803611-55-3 | 95% | 500mg |

$1012.00 | 2024-06-18 |

1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1803611-55-3 (1-(Azidomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene) 関連製品

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2230780-65-9(IL-17A antagonist 3)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬